5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine
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Overview
Description
5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can influence the electronic properties, solubility, and lipophilicity of the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-chloropyridine with 2,2-difluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of bases like sodium hydride or potassium carbonate and solvents such as DMF or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyridin-2-amines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique properties make it valuable in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific interactions. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine
- 2-amino-5-bromopyridine
Uniqueness
Compared to similar compounds, 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine offers a unique combination of properties due to the presence of both bromine and difluoroethyl groups. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7BrF2N2 |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7BrF2N2/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2,(H,11,12) |
InChI Key |
MVAFNJZWLUHTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NCC(F)F |
Origin of Product |
United States |
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